1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
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Description
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.389. The purity is usually 95%.
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Biological Activity
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a complex organic compound with potential therapeutic applications, particularly in the field of cancer treatment and kinase inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N4O3, with a molecular weight of 330.4 g/mol. Its structure features a unique combination of a dimethylamino-substituted pyrazine, a pyrrolidine ring, and a fluorophenoxy group, which contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C17H22N4O3 |
Molecular Weight | 330.4 g/mol |
CAS Number | 2034317-90-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazine Ring : Synthesized through condensation reactions with appropriate precursors.
- Introduction of Dimethylamino Group : Achieved via nucleophilic substitution.
- Pyrrolidine Formation : Created separately and coupled through ether linkage.
- Fluorophenoxy Attachment : Introduced through an ether or amide bond formation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various kinases involved in cell signaling pathways. It is hypothesized to act as a selective inhibitor of certain kinases, which play critical roles in tumor growth and proliferation.
Potential Targets:
- ATM Kinase : Involved in DNA damage response; inhibition can lead to enhanced sensitivity to DNA-damaging agents.
- mTOR Pathway : Implicated in cancer; compounds targeting this pathway may reduce tumor growth.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Case Studies
- Cytotoxicity Assays : In studies involving FaDu hypopharyngeal tumor cells, the compound showed superior cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating its potential as an effective anti-cancer agent .
- Kinase Inhibition Studies : Biochemical assays revealed that the compound selectively inhibits ATM kinase with IC50 values in the low-nanomolar range, supporting its role as a promising therapeutic candidate for cancers characterized by ATM dysregulation .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Oral Bioavailability : Preliminary data suggest favorable oral bioavailability due to the presence of dimethylamino groups enhancing solubility.
- Metabolic Pathways : The metabolic fate involves potential biotransformation through cytochrome P450 enzymes, which should be further elucidated through dedicated studies.
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-22(2)16-9-20-10-17(21-16)26-13-7-8-23(11-13)18(24)12-25-15-6-4-3-5-14(15)19/h3-6,9-10,13H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTHZANYRCRQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.